molecular formula C12H15NO4S B1392949 (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid CAS No. 637032-01-0

(R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No. B1392949
M. Wt: 269.32 g/mol
InChI Key: GKKMNMNGFBXVQW-FTNKSUMCSA-N
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Description

Molecular Structure Analysis

“®-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid” contains a total of 34 bonds; 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

The molecular formula of “®-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid” is C12H15NO4S, and its molecular weight is 269.32 .

Scientific Research Applications

Antioxidative Properties

  • A study on a similar compound, 2-glucosamine-thiazolidine-4(R)-carboxylic acid, showed antioxidative properties such as scavenging reactive free radicals and being hepatoprotective against acetaminophen-induced liver damage (Yang Yan et al., 2006).

Tyrosinase Inhibition

  • 2-(Substituted phenyl)thiazolidine-4-carboxylic acid derivatives, including a compound similar to (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid, have been found to be novel tyrosinase inhibitors, potentially impacting melanin production (Y. Ha et al., 2012).

Supramolecular Aggregation Behavior

  • Thiazolidine-4-carboxylic acid derivatives have been explored for their supramolecular aggregation behavior, which is potentially useful in applications like gas storage, biosensing, and template catalysis (R. M. Jagtap et al., 2018).

Solubility and Stability

  • A study on the solubility, stability, and dissociation constants of (2RS,4R)-2-Substituted Thiazolidine-4-carboxylic Acids in aqueous solutions provides insights into their chemical properties (P. Butvin et al., 2000).

Synthesis and Structural Elucidation

  • Research on the synthesis and structural elucidation of similar thiazolidine-4-carboxylic acid compounds contributes to understanding their potential applications in various fields (Simon Muche et al., 2018).

Antihypertensive Activity

  • Thiazolidine-4-carboxylic acid has been synthesized and evaluated for its antihypertensive effect, showing significant reduction in blood pressure in renal hypertensive rats (Li Zeng-chun, 2007).

properties

IUPAC Name

(4R)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15)/t9-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKMNMNGFBXVQW-FTNKSUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2N[C@@H](CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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